(1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol
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Overview
Description
(1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol is a chemical compound that belongs to the class of organic compounds known as benzodioxepines. These compounds are characterized by a benzene ring fused to a dioxepine ring. The specific structure of this compound includes an ethanol group attached to the benzodioxepine moiety, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol typically involves the following steps:
Formation of the Benzodioxepine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a catechol derivative and an epoxide.
Introduction of the Ethanol Group: The ethanol group can be introduced via a nucleophilic substitution reaction, where an appropriate leaving group is replaced by an ethanol moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the specific reaction conditions.
Substitution: The benzodioxepine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups onto the benzodioxepine ring.
Scientific Research Applications
(1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of fragrances and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanol group can participate in hydrogen bonding, while the benzodioxepine ring can interact with hydrophobic regions of the target molecule. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)propanol: Similar structure but with a propanol group instead of ethanol.
(1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)methanol: Similar structure but with a methanol group instead of ethanol.
Uniqueness
The uniqueness of (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol lies in its specific combination of the benzodioxepine ring and the ethanol group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(1R)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(12)9-3-4-10-11(7-9)14-6-2-5-13-10/h3-4,7-8,12H,2,5-6H2,1H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNQYLFBYVQZOK-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCCO2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC2=C(C=C1)OCCCO2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.